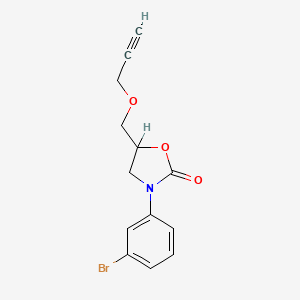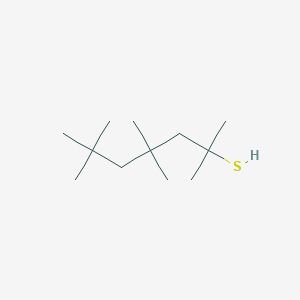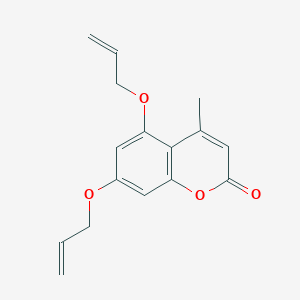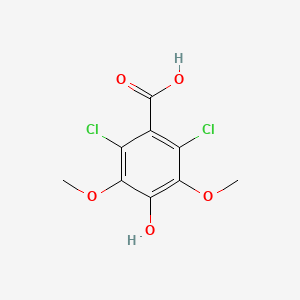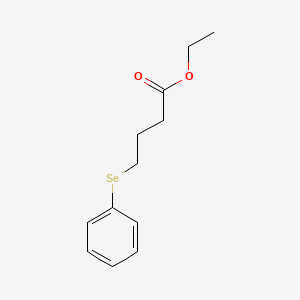
Ethyl 4-(phenylselanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(phenylselanyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound contains a phenylselanyl group, which introduces selenium into its structure, making it unique compared to other esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(phenylselanyl)butanoate can be synthesized through the reaction of diphenyldiselenide with ethyl 4-bromobutanoate in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in a solvent like methanol under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques like distillation or recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(phenylselanyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used to oxidize the phenylselanyl group.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing esters to alcohols.
Substitution: Grignard reagents (RMgX) can be used to introduce various alkyl or aryl groups.
Major Products
Oxidation: Phenylselanyl selenoxide.
Reduction: 4-(phenylselanyl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(phenylselanyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the synthesis of other selenium-containing compounds which may have applications in materials science and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 4-(phenylselanyl)butanoate involves its interaction with biological molecules through the selenium atom. Selenium can mimic sulfur in biological systems, allowing the compound to interact with thiol groups in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects such as antioxidant activity and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(phenylthio)butanoate: Contains sulfur instead of selenium.
Ethyl 4-(phenylseleno)butanoate: Similar structure but with a different selenium-containing group.
Ethyl 4-(phenylamino)butanoate: Contains an amino group instead of a phenylselanyl group.
Uniqueness
Ethyl 4-(phenylselanyl)butanoate is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds are less common than their sulfur analogs and often exhibit enhanced biological activity, making them valuable in research and potential therapeutic applications.
Propriétés
Numéro CAS |
25059-06-7 |
|---|---|
Formule moléculaire |
C12H16O2Se |
Poids moléculaire |
271.22 g/mol |
Nom IUPAC |
ethyl 4-phenylselanylbutanoate |
InChI |
InChI=1S/C12H16O2Se/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
Clé InChI |
MJWDLDCEQJORRA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


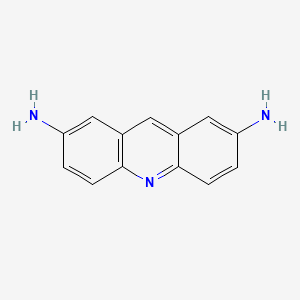
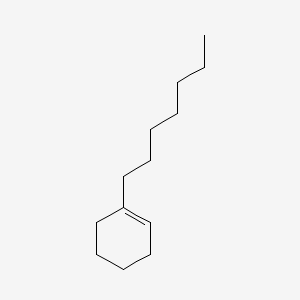
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)

